molecular formula C22H19ClN4O2S2 B11569113 Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-chlorophenyl)sulfanyl]methyl}-6-methylpyrimidine-5-carboxylate

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-chlorophenyl)sulfanyl]methyl}-6-methylpyrimidine-5-carboxylate

Cat. No.: B11569113
M. Wt: 471.0 g/mol
InChI Key: WOFKWHBTDFTXPI-UHFFFAOYSA-N
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Description

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-METHYLPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a pyrimidine ring

Preparation Methods

The synthesis of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-METHYLPYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The pyrimidine ring is then constructed through cyclization reactions involving appropriate precursors. Industrial production methods often utilize green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole and pyrimidine rings.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents include acids, bases, and organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-METHYLPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrimidine-based molecules. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example, benzothiazole derivatives are known for their antimicrobial and anticancer properties .

Conclusion

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-METHYLPYRIMIDINE-5-CARBOXYLATE is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Properties

Molecular Formula

C22H19ClN4O2S2

Molecular Weight

471.0 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(4-chlorophenyl)sulfanylmethyl]-6-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C22H19ClN4O2S2/c1-3-29-20(28)19-13(2)24-21(27-22-26-16-6-4-5-7-18(16)31-22)25-17(19)12-30-15-10-8-14(23)9-11-15/h4-11H,3,12H2,1-2H3,(H,24,25,26,27)

InChI Key

WOFKWHBTDFTXPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1CSC2=CC=C(C=C2)Cl)NC3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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